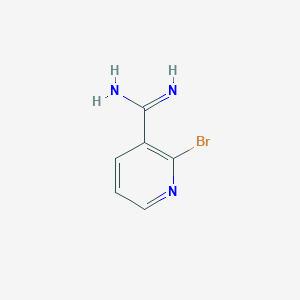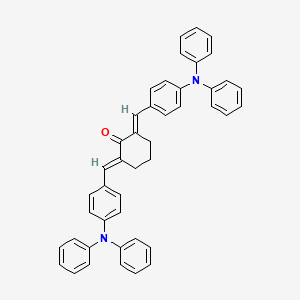
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is a compound belonging to the class of dibenzylidene cyclohexanone derivatives. These compounds are known for their unique photophysical properties, including solvatochromism, acidochromism, and photochromism . The presence of conjugated double bonds and a completely delocalized electron system makes them fascinating for researchers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 4-(diphenylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone has several scientific research applications:
Chemistry: Used as a fluorescent sensor for detecting metal ions like mercury and chromium.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic activity against cancer cells.
Industry: Utilized in the development of photochromic materials and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone involves its interaction with molecular targets through its conjugated double bonds and electron-rich aromatic rings. These interactions can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibenzylidenecyclohexanone
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-hydroxybenzylidene)cyclohexanone
Uniqueness
2,6-Bis(4-(diphenylamino)benzylidene)cyclohexanone is unique due to its diphenylamino substituents, which enhance its photophysical properties and make it a valuable compound for applications in sensors and photochromic materials .
Propiedades
Fórmula molecular |
C44H36N2O |
|---|---|
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-bis[[4-(N-phenylanilino)phenyl]methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C44H36N2O/c47-44-36(32-34-24-28-42(29-25-34)45(38-16-5-1-6-17-38)39-18-7-2-8-19-39)14-13-15-37(44)33-35-26-30-43(31-27-35)46(40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-12,16-33H,13-15H2/b36-32+,37-33+ |
Clave InChI |
YTZGDIFDHZGMID-CQHROMRQSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)/C(=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)/C1 |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)
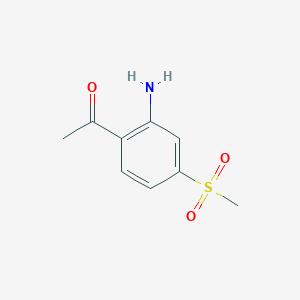
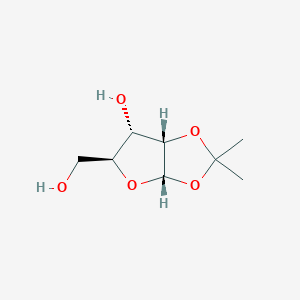
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
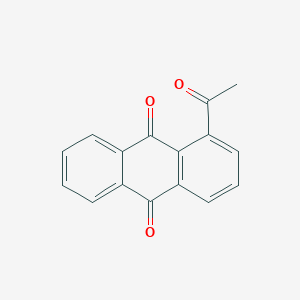
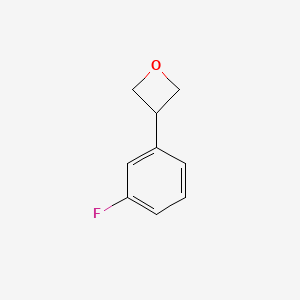
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)
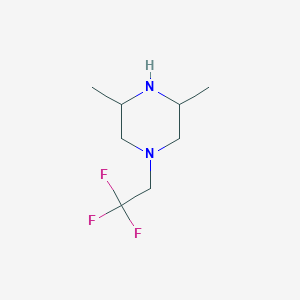

![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)

